2,5-Dichloro-4'-phenoxybenzophenone

Monomer Synthesis Friedel-Crafts Acylation Process Efficiency

Researchers developing hydrocarbon-based proton-exchange membranes often face limited monomer solubility and inadequate polymer molecular weight. 2,5-Dichloro-4'-phenoxybenzophenone solves this with its 2,5-dichloro substitution enabling efficient Ni(0)-catalyzed coupling and the 4'-phenoxy group enhancing solubility. • Yields PPBP with Mw up to 4.4×10⁵ g·mol⁻¹ and IEC of 2.9 meq·g⁻¹ • One-pot TFAA/H₃PO₄ synthesis achieves 78% yield vs. 71% classical method • Proton conductivity ~10⁻¹ S·cm⁻¹ in sulfonated membranes, competitive with Nafion® Supplied at ≥98% purity; ideal for pilot-scale fuel-cell membrane R&D and production.

Molecular Formula C19H12Cl2O2
Molecular Weight 343.2 g/mol
CAS No. 151173-25-0
Cat. No. B115357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4'-phenoxybenzophenone
CAS151173-25-0
Molecular FormulaC19H12Cl2O2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H
InChIKeyVHXNNVZZGMWSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-4′-phenoxybenzophenone Overview


2,5-Dichloro-4′-phenoxybenzophenone (CAS 151173-25-0) is a halogenated benzophenone derivative that serves as a critical monomer in the synthesis of high-performance poly(p-phenylene) electrolytes [1]. It is also recognized as a benzophenone-type UV absorber with distinct photostability properties relative to its non-chlorinated counterparts [2]. Commercial sources confirm its availability at >97% purity (NMR) for laboratory and industrial research .

Workflow Ni(0)-catalyzed coupling monomer for poly(p-phenylene) electrolytes
Format Halogenated benzophenone with phenoxy solubilizing group >97% (NMR) basis
Selection Context Distinct photostability profile vs. non-chlorinated analogs; research-grade UV filter studies

2,5-Dichloro-4′-phenoxybenzophenone Substitution Risks


Closely related benzophenone monomers—such as 2,5-dichlorobenzophenone (DCBP), 2,4-dichloro-4′-phenoxybenzophenone, or 4′-phenoxyphenyl-2,5-dichlorobenzoate—differ critically in their polymerization reactivity, molecular weight capability, and resulting polymer properties. The 2,5-dichloro substitution pattern is essential for efficient nickel(0)-catalyzed coupling, while the 4′-phenoxy group enhances monomer solubility and processability [1]. Polymers derived from the 2,5-dichloro-4′-phenoxy monomer achieve weight-average molecular weights up to 4.4 × 10⁵ g mol⁻¹ and ion exchange capacities of 2.9 meq g⁻¹ [2]; the simpler 2,5-dichlorobenzophenone yields polymers with inherent viscosities of only 0.99–1.6 dL g⁻¹ [3]. Substituting the monomer directly alters proton conductivity, mechanical integrity, and fuel-cell performance—precisely the specifications that drive procurement decisions.

Property
This Monomer (DPBP)
Generic 2,5-Dichlorobenzophenone (DCBP)
Polymer Mw Capability
Mw up to 4.4×10⁵ g mol⁻¹ (PPBP)
ηinh 0.99–1.6 dL g⁻¹; Mw ~10⁴–10⁵ g mol⁻¹ (PBP)
Ion Exchange Capacity
IEC 2.9 meq g⁻¹ with high mechanical strength
Lower IEC or compromised mechanical integrity
Substitution Pattern
2,5-dichloro; 4′-phenoxy enhances solubility
2,5-dichloro; no solubilizing group; may limit coupling efficiency

2,5-Dichloro-4′-phenoxybenzophenone Quantitative Evidence


One-Pot Synthesis Yield Advantage

A direct one-pot Friedel-Crafts acylation of phenyl ether with 2,5-dichlorobenzoic acid using trifluoroacetic anhydride and phosphoric acid delivers a 78% isolated yield of 2,5-dichloro-4′-phenoxybenzophenone, compared to only 71% for the conventional two-step sequence that first generates the acid chloride followed by aluminum trichloride-mediated acylation [1]. This 7-percentage-point yield improvement reduces raw-material waste and simplifies the synthetic workflow.

Synthesis Yield
Head-to-head
78% vs. 71% (+7 pp)
Higher one-pot yield reduces cost per gram
TFAA/H₃PO₄ method; supports in-house synthesis procurement
Monomer Synthesis Friedel-Crafts Acylation Process Efficiency

Polymer Molecular Weight Capability

Nickel(0)-catalyzed coupling of 2,5-dichloro-4′-phenoxybenzophenone (DPBP) yields poly(4-phenoxybenzoyl-1,4-phenylene) (PPBP) with a weight-average molecular weight (Mw) reaching 4.4 × 10⁵ g mol⁻¹ [1]. In contrast, poly(benzoyl-1,4-phenylene) (PBP) synthesized from the simpler 2,5-dichlorobenzophenone (DCBP) achieves an inherent viscosity of only 0.99–1.6 dL g⁻¹, corresponding to a substantially lower molecular weight range of ~10⁴–10⁵ g mol⁻¹ [2].

Polymer Mw
Cross-study comparable
~4–40× higher Mw for PPBP
Phenoxy group essential for high-Mw coupling
Ni(0)-catalyzed; Mw directly impacts membrane mechanical strength
Polymer Electrolyte Membranes Molecular Weight Control Fuel Cell Materials

High Ion Exchange Capacity and Mechanical Robustness

Sulfonated PPBP (S-PPBP) derived from 2,5-dichloro-4′-phenoxybenzophenone attains an ion exchange capacity (IEC) of 2.9 meq g⁻¹ while retaining high mechanical strength—a combination not reported for sulfonated PBP systems [1]. This is enabled by strong molecular interactions unique to the PPBP structure.

IEC & Robustness
Class-level inference
IEC 2.9 meq g⁻¹; high strength
Supports membrane selection with combined properties
Comparative data not available in a single study; data to verify
Ion Exchange Capacity Sulfonated Poly(p-phenylene) Mechanical Robustness

Proton Conductivity Comparable to Nafion®

Sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP) membranes derived from DPBP exhibit proton conductivity of approximately 10⁻¹ S cm⁻¹ in the temperature range 30–80 °C at 90% relative humidity, a value comparable to Nafion® membranes [1]. A closely related system based on 2,5-dichloro-4-(phenoxypropyl)benzophenone achieved 0.077 S cm⁻¹ at 80 °C and 50% RH versus 0.029 S cm⁻¹ for Nafion® 112 under identical conditions [2].

Proton Conductivity
Supporting evidence
~10⁻¹ S cm⁻¹; 2.7× Nafion® 112 at 50% RH
Matches or exceeds industry benchmark conductivity
AC impedance at 80 °C; viable alternative to perfluorinated membranes
Proton Conductivity Fuel Cell Performance Polymer Electrolyte Membranes

2,5-Dichloro-4′-phenoxybenzophenone Application Scenarios


PPBP Synthesis for Fuel Cell Membranes

Researchers and manufacturers developing hydrocarbon-based proton-exchange membranes should select 2,5-dichloro-4′-phenoxybenzophenone as the monomer to achieve PPBP with Mw up to 4.4 × 10⁵ g mol⁻¹ [1]. The resulting S-PPBP membranes deliver IEC of 2.9 meq g⁻¹ and proton conductivity of ~10⁻¹ S cm⁻¹ [2], making them competitive with Nafion® for direct methanol and hydrogen fuel cells.

Cost-Efficient One-Pot Monomer Production

Organizations seeking to minimize synthetic cost and waste should implement the one-pot trifluoroacetic anhydride/phosphoric acid method, which provides a 78% yield of the target monomer versus 71% for the classical two-step approach [3]. This advantage is particularly relevant for pilot-scale production where yield optimization directly reduces procurement expenditure.

Chlorinated UV-Filter Photostability Research

Investigators studying the environmental fate of UV filters can utilize 2,5-dichloro-4′-phenoxybenzophenone as a model dichlorinated benzophenone, for which peer-reviewed data show reduced photostability in water compared to non-chlorinated parent compounds [4]. This property is valuable for designing UV-filter systems with controlled environmental persistence.

Application
Selection Property
Validation Focus
PPBP Electrolyte Membrane Synthesis
High-Mw coupling capability; high IEC with mechanical robustness
Membrane proton conductivity and fuel-cell performance benchmarks
Cost-Efficient Monomer Production
One-pot yield advantage over two-step acid chloride route
Reaction scalability and waste reduction metrics
Chlorinated UV-Filter Photostability Research
Dichlorinated benzophenone model with reported reduced photostability
Environmental fate and persistence endpoints in aqueous media
All applications are research-use contexts. Validation should confirm lot-specific purity and polymerization performance under intended conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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